molecular formula C15H15N7O3S B14811354 (2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide

(2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide

Cat. No.: B14811354
M. Wt: 373.4 g/mol
InChI Key: OAAPVASPKVKYLU-BKUYFWCQSA-N
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Description

2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide is a complex organic compound with a unique structure that includes a cyano group, a sulfonyl group, and a hydrazono group

Preparation Methods

The synthesis of 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazono group. Finally, the cyano group is introduced through a reaction with a suitable nitrile reagent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the hydrazono group to a hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydrazono group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide include:

    4,6-dimethyl-2-pyrimidinamine: A precursor in the synthesis of the target compound.

    Sulfonyl hydrazones: Compounds with similar structural features and reactivity.

    Cyanoacetamides: Compounds with a cyano group and an amide group, used in similar applications.

The uniqueness of 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity .

Properties

Molecular Formula

C15H15N7O3S

Molecular Weight

373.4 g/mol

IUPAC Name

(1Z)-2-amino-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C15H15N7O3S/c1-9-7-10(2)19-15(18-9)22-26(24,25)12-5-3-11(4-6-12)20-21-13(8-16)14(17)23/h3-7,20H,1-2H3,(H2,17,23)(H,18,19,22)/b21-13-

InChI Key

OAAPVASPKVKYLU-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N/N=C(/C#N)\C(=O)N)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=O)N)C

Origin of Product

United States

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